1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-ethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(4-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-4-26-16-11-9-15(10-12-16)23-21(25)22-13-19(24(2)3)18-14-27-20-8-6-5-7-17(18)20/h5-12,14,19H,4,13H2,1-3H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXUYRFRFVIZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-ethoxyphenyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 413.5 g/mol. The structure includes a benzo[b]thiophene moiety, which is known for its diverse biological activities. The presence of the dimethylaminoethyl side chain and the ethoxyphenyl group enhances its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The urea linkage is formed via the reaction of an isocyanate with an amine derived from the benzo[b]thiophene derivative.
Antitumor Activity
Research indicates that compounds with structural similarities to this urea exhibit significant antitumor activity. For instance, a related compound demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) against various cancer cell lines, including:
| Cell Line | GI50 (μM) |
|---|---|
| EKVX (Lung) | 1.7 |
| RPMI-8226 (Leukemia) | 21.5 |
| OVCAR-4 (Ovarian Cancer) | 25.9 |
| PC-3 (Prostate Cancer) | 28.7 |
| CAKI-1 (Renal Cancer) | 15.9 |
| MDA-MB-435 (Breast Cancer) | 27.9 |
These findings suggest that the compound may possess similar antitumor properties that warrant further investigation .
Antibacterial and Antifungal Activity
Compounds containing the benzo[b]thiophene structure have been evaluated for their antibacterial and antifungal properties. In vitro studies showed that certain derivatives exhibited minimal inhibitory concentrations (MICs) against pathogenic bacteria such as Staphylococcus aureus and Streptococcus pyogenes. For example:
| Pathogen | MIC (μg/mL) |
|---|---|
| S. aureus | 0.03 - 0.06 |
| S. pyogenes | 0.06 - 0.12 |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although specific pathways for this compound remain to be elucidated .
The proposed mechanisms of action for compounds similar to this compound include:
- Inhibition of Protein Kinases : Some studies have shown that related compounds inhibit GSK-3β activity, which is critical in various cellular processes including apoptosis and cell cycle regulation.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to increased apoptosis.
Case Studies
Recent studies have highlighted the potential of similar urea derivatives in clinical settings:
- Study on Anticancer Activity : A study evaluated a series of urea derivatives against multiple cancer cell lines, finding several candidates with promising anticancer activity comparable to established chemotherapeutics .
- Antimicrobial Efficacy : Another research focused on the antibacterial properties of benzo[b]thiophene derivatives, demonstrating significant activity against resistant strains of bacteria .
Comparison with Similar Compounds
Structural Analogs with Benzo[b]thiophene and Urea Moieties
Several benzo[b]thiophene-containing urea derivatives have been synthesized and characterized:
- 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) (): Features a tetrahydrobenzo[b]thiophene core modified with cyano and benzoyl groups.
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea ():
- Crystallographic data reveal a dihedral angle of 84.47° between the benzothiophene and trimethoxyphenyl rings, suggesting conformational rigidity. Such structural constraints may affect binding compared to the flexible urea linkage in the target compound .
Ureas with Dimethylaminoethyl Groups
The dimethylaminoethyl group is a key feature of the target compound, influencing basicity and solubility. Related examples include:
- 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea (): Molecular formula: C₁₇H₂₀N₃O₂S; molecular weight: 338.4. Substitutes benzo[b]thiophene with benzofuran, reducing sulfur’s electronic effects. The thiophen-2-ylmethyl group introduces additional steric bulk compared to the target’s ethoxyphenyl substituent .
- 1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea (): A thiourea analog with a chiral dimethylaminoethyl chain. The thiourea group enhances lipophilicity but reduces hydrogen-bonding capacity compared to urea.
Substituent Effects on the Aryl Group
The 4-ethoxyphenyl group in the target compound is compared to other aryl substituents:
Physicochemical Properties and Stability
- Molecular Weight Trends: The target compound’s estimated molecular weight (~400–420 g/mol) places it within the range of analogs (e.g., 338.4–453.6 g/mol).
- Stability : Thioureas () require cold storage, whereas ureas like the target compound may exhibit better thermal stability.
Preparation Methods
Functionalization at the 3-Position
Introducing substituents at the 3-position of benzo[b]thiophene requires electrophilic aromatic substitution . Chlorosulfonic acid or Friedel-Crafts alkylation reagents are employed, though regioselectivity challenges necessitate careful optimization. For instance, reaction with N,N-dimethylethylenediamine under basic conditions (K₂CO₃, DMF, 80°C) yields 3-(2-(dimethylamino)ethyl)benzo[b]thiophene.
Urea Bond Formation
The urea linker is constructed via reaction of an amine with an isocyanate . The 3-(2-(dimethylamino)ethyl)benzo[b]thiophene intermediate is treated with 4-ethoxyphenyl isocyanate in anhydrous acetonitrile, catalyzed by triethylamine (TEA) at room temperature.
Reaction Conditions:
- Solvent: Dry acetonitrile
- Base: Triethylamine (4 eq.)
- Temperature: 25°C
- Time: 12–16 hours
- Yield: 72–78%
The mechanism proceeds through nucleophilic attack of the amine on the isocyanate’s electrophilic carbon, followed by deprotonation to form the urea bond.
Purification and Isolation
Crude product purification involves flash silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the target compound from unreacted starting materials and byproducts. Magnetic nanoparticle-supported catalysts (e.g., Fe₃O₄@SiO₂@urea–thiazole sulfonic acid chloride) enable efficient catalyst recovery, reducing purification complexity.
Key Purification Data:
| Parameter | Value | Source |
|---|---|---|
| Column Chromatography | Silica gel (230–400 mesh) | |
| Eluent Ratio | Ethyl acetate:hexane = 3:7 | |
| Recovery Efficiency | 92–95% over 5 cycles |
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms ≥98% purity, with retention time 6.8 minutes .
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity in Benzo[b]thiophene Synthesis: Competing 2- and 3-substitution pathways are mitigated using bulky directing groups (e.g., trimethylsilyl).
- Urea Bond Hydrolysis: Moisture-sensitive intermediates require strict anhydrous conditions. Molecular sieves (4Å) reduce hydrolysis byproducts.
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) employs continuous-flow reactors to enhance heat transfer and reduce side reactions. Solvent-free conditions at 120°C improve atom economy, achieving yields of 75–80% .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for urea derivatives containing benzo[b]thiophene moieties, and how are critical parameters optimized?
- Methodological Answer : Synthesis typically involves multi-step pathways, including cyclization of thiophene precursors (e.g., gold-catalyzed cyclization of alkynyl thioanisoles) and subsequent functionalization with urea-forming reagents. Key parameters include:
- Catalyst selection : Gold(I) catalysts for cyclization (e.g., ).
- Solvent systems : Polar aprotic solvents (e.g., DMF, acetonitrile) for coupling reactions.
- Purification : Chromatography (HPLC, flash column) to achieve >95% purity ().
- Yield optimization : Reaction temperature control (60–80°C) and stoichiometric balancing of intermediates ().
- References :
Q. Which analytical techniques are essential for structural validation and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Confirms substituent integration and spatial arrangement (e.g., benzo[b]thiophene protons at δ 7.2–7.8 ppm) ().
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ matching theoretical mass ± 0.001 Da) ().
- X-ray crystallography : Resolves stereochemistry of the dimethylaminoethyl group ().
- HPLC : Monitors purity using C18 columns with acetonitrile/water gradients ().
- References :
Q. What preliminary biological assays are used to evaluate bioactivity, and how are results interpreted?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC50 values via spectrophotometric detection (e.g., kinase inhibition at µM ranges) ( ).
- Receptor binding studies : Radioligand displacement assays (e.g., 50% displacement at 10 µM suggests moderate affinity) ( ).
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., IC50 < 10 µM indicates antiproliferative potential) ( ).
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., HepG2 vs. HEK293) and protocols ().
- Stability testing : Assess compound degradation in buffer/DMSO via LC-MS over 24h ().
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for inter-lab variability ().
- References :
Q. What advanced engineering approaches improve synthetic scalability for complex urea derivatives?
- Methodological Answer :
- Continuous flow reactors : Enhance reproducibility and reduce reaction times (e.g., 2h vs. 8h batch processing) ().
- Immobilized catalysts : Reusable enzyme-linked resins for urea bond formation ().
- Process optimization : Design of Experiments (DoE) to balance temperature, pressure, and reagent ratios ().
- References :
Q. What computational strategies elucidate structure-activity relationships (SAR) and mechanism of action?
- Methodological Answer :
- Molecular docking : Predict binding poses in target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina ().
- MD simulations : Analyze ligand-receptor stability over 100ns trajectories (e.g., RMSD < 2Å indicates stable binding) ().
- QSAR modeling : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy groups) with bioactivity ( ).
Q. How should SAR studies be designed to maximize pharmacological insights?
- Methodological Answer :
- Analog synthesis : Systematically vary substituents (e.g., ethoxy → methoxy, dimethylamino → piperazinyl) ( ).
- Bioactivity profiling : Test analogs in parallel assays (e.g., kinase panels, cytotoxicity screens).
- Multivariate analysis : Use PCA or PLS to identify critical pharmacophores (e.g., hydrophobic benzo[b]thiophene enhances membrane permeability) ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
